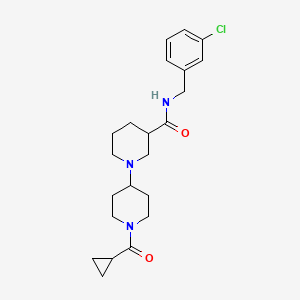![molecular formula C16H26N4O B6025688 6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as DMXAA, is a small molecule that has shown promising results in pre-clinical studies as an anti-cancer agent. DMXAA was first discovered in the 1980s, and since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a part of the innate immune system. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which in turn activate the immune system and lead to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is that it has shown potent anti-cancer activity in pre-clinical studies. However, DMXAA has also been shown to have limited efficacy in clinical trials, which may be due to its short half-life and poor pharmacokinetic properties. Additionally, DMXAA can be toxic at high doses, which limits its clinical application.
Direcciones Futuras
Despite the limitations of DMXAA, there are several future directions for research. One area of research is focused on improving the pharmacokinetic properties of DMXAA, such as increasing its half-life and reducing toxicity. Another area of research is focused on identifying biomarkers that can predict response to DMXAA, which can help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research to identify combination therapies that can enhance the anti-cancer activity of DMXAA.
Métodos De Síntesis
The synthesis of DMXAA involves several steps, including the reaction of 2-amino-5-nitropyridine with ethyl acrylate, followed by reduction and cyclization to form 5-amino-2-(2-methyl-1-piperidinyl)pyridine-3,6-dicarboxylic acid. This compound is then reacted with dimethylformamide dimethyl acetal to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. Pre-clinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to tumor cell death.
Propiedades
IUPAC Name |
6-(dimethylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-19(2)15-8-7-13(12-18-15)16(21)17-10-9-14-6-4-5-11-20(14)3/h7-8,12,14H,4-6,9-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGQQFGZANSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![methyl 4-{[3-(aminocarbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6025625.png)

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)

![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)